molecular formula C7H9FN3O2P B1662556 Flurofamide CAS No. 70788-28-2

Flurofamide

Cat. No. B1662556
CAS RN: 70788-28-2
M. Wt: 217.14 g/mol
InChI Key: QWZFVMCWPLMLTL-UHFFFAOYSA-N
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Description

Flurofamide is a urease inhibitor . Its chemical name is N-(Diaminophosphinyl)-4-fluorobenzamide .


Molecular Structure Analysis

The molecular formula of this compound is C7H9FN3O2P . It has a molecular weight of 217.14 . The structure contains 23 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.14 . It is soluble up to 50 mM in DMSO . The density is 1.5±0.1 g/cm3 . It has a molar refractivity of 49.2±0.3 cm3, and a molar volume of 149.0±3.0 cm3 .

Scientific Research Applications

Flurofamide has a wide range of scientific research applications, both in vivo and in vitro. In vivo, this compound has been used to study the effects of enzyme inhibition on a variety of biological activities, including protein synthesis, DNA replication, and cell signaling. In vitro, this compound has been used to study the effects of enzyme inhibition on the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis. Additionally, this compound has been used to study the interactions between enzymes and substrates, as well as the effects of enzyme inhibition on the structure and function of proteins.

Mechanism of Action

Target of Action

Flurofamide primarily targets urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme is found in numerous organisms, including bacteria, fungi, algae, plants, and invertebrates . Inhibition of urease activity can disrupt the metabolic processes of these organisms, particularly those that rely on urease for survival or pathogenicity .

Mode of Action

This compound acts as a urease inhibitor . It binds to the active site of the urease enzyme, preventing it from catalyzing the breakdown of urea . This inhibitory action disrupts the normal metabolic processes of urease-dependent organisms, potentially leading to their death or reduced virulence .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle , specifically the hydrolysis of urea . By inhibiting urease, this compound prevents the breakdown of urea into ammonia and carbon dioxide . This can disrupt the nitrogen metabolism of urease-dependent organisms, affecting their growth and survival .

Pharmacokinetics

Given its role as a urease inhibitor, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, formulation, route of administration, and the specific characteristics of the organism it’s administered to .

Result of Action

At the molecular level, this compound’s inhibition of urease disrupts the normal metabolic processes of urease-dependent organisms . This can lead to a reduction in their growth and virulence, or even their death . At the cellular level, this compound’s action can affect various processes, including nitrogen metabolism, pH regulation, and pathogenicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances that can interact with this compound, and the specific characteristics of the urease-dependent organisms it’s targeting

Biological Activity

Flurofamide has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of a variety of bacteria, fungi, and protozoa. Additionally, this compound has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the proteasome and glycolysis. Additionally, this compound has been shown to alter the structure and function of proteins, as well as alter the activity of other enzymes. This compound has also been shown to affect the expression of genes involved in cell signaling pathways, as well as alter the expression of transcription factors.

Advantages and Limitations for Lab Experiments

The use of flurofamide in laboratory experiments offers a number of advantages. It is a highly potent and selective inhibitor of enzymes, making it a valuable tool in biochemical and physiological studies. Additionally, this compound can be synthesized using a variety of methods, making it easy to obtain in the laboratory. However, this compound also has a number of limitations. Its mechanism of action is not fully understood, and its effects on biological systems are not well characterized. Additionally, this compound can be toxic at high concentrations, and its use may require specialized safety protocols.

Future Directions

The use of flurofamide in scientific research is an active area of research, and there are a number of future directions that can be explored. These include further characterization of the mechanism of action and effects of this compound on biological systems, development of new synthesis methods, and exploration of the potential therapeutic applications of this compound. Additionally, further research into the use of this compound in laboratory experiments is needed to better understand its advantages and limitations.

Safety and Hazards

Flurofamide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

properties

IUPAC Name

N-diaminophosphoryl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFVMCWPLMLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NP(=O)(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045654
Record name Flurofamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70788-28-2
Record name N-(Diaminophosphinyl)-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70788-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurofamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurofamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flurofamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995
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Record name Flurofamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUROFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Flurofamide?

A1: this compound functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]

Q2: What are the downstream effects of this compound's urease inhibition?

A2: By inhibiting urease, this compound reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, this compound prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []

Q3: Does this compound exhibit any effects beyond urease inhibition?

A3: While this compound is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.

Q6: Has the stability of this compound been investigated under various conditions?

A6: Limited information is available on the stability of this compound under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with this compound at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.

Q7: How does this compound compare to other urease inhibitors in terms of potency?

A7: this compound demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]

Q8: What are the potential applications of this compound's catalytic properties?

A8: Beyond its potential as a therapeutic agent, this compound's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]

Q9: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A10: Various models have been employed to study this compound's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated this compound's impact on Helicobacter mustelae infection. []

Q10: What are the key findings regarding this compound's efficacy in these models?

A11: this compound effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, this compound administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]

Q11: What information is available regarding the toxicity and safety profile of this compound?

A11: Data on this compound's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.

Q12: Has this compound been investigated in clinical trials?

A12: The provided research does not mention any completed or ongoing clinical trials involving this compound.

Q13: What are the potential alternatives or substitutes for this compound?

A15: Acetohydroxamic acid is another urease inhibitor, although this compound has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.

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